REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([O:17][C:18]2[CH:23]=[C:22]([C:24]#[N:25])[CH:21]=[C:20]([Cl:26])[CH:19]=2)[CH:16]=1)[O:5][CH2:6][C:7]([O:9]C(C)(C)C)=[O:8].FC(F)(F)C(O)=O>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[C:15]([O:17][C:18]2[CH:23]=[C:22]([C:24]#[N:25])[CH:21]=[C:20]([Cl:26])[CH:19]=2)[CH:16]=1)[O:5][CH2:6][C:7]([OH:9])=[O:8]
|
Name
|
tert-butyl [3-chloro-5-(3-chloro-5-cyanophenoxy)phenoxy]acetate
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Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(OCC(=O)OC(C)(C)C)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
no further purification
|
Type
|
CUSTOM
|
Details
|
was isolated as an oil
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(OCC(=O)O)C=C(C1)OC1=CC(=CC(=C1)C#N)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |